molecular formula C25H30N6O2 B607360 Erdafitinib CAS No. 1346242-81-6

Erdafitinib

Cat. No. B607360
M. Wt: 446.55
InChI Key: OLAHOMJCDNXHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erdafitinib, also known as Balversa, is a medication used to treat urothelial carcinoma (bladder cancer) that has spread or cannot be removed by surgery . It is specifically used in patients who have an abnormal “FGFR” gene in their cancer and who have tried at least one other chemotherapy medicine that did not work well .


Synthesis Analysis

Erdafitinib was synthesized in a three-step two-pot sequence involving ppm levels of Pd catalyst run under aqueous micellar conditions enabled by a biodegradable surfactant . This process features both pot- and time-economies and eliminates egregious organic solvents and toxic reagents associated with existing routes .


Molecular Structure Analysis

Erdafitinib is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) used for the treatment of cancer . FGFRs are a subset of tyrosine kinases which are unregulated in some tumors and influence tumor cell differentiation, proliferation, angiogenesis, and cell survival .


Chemical Reactions Analysis

Erdafitinib’s analytical profile was developed via the modification of electrodes with a NPCS material which has interconnected and macroporous features .


Physical And Chemical Properties Analysis

Erdafitinib has a molar mass of 446.555 g·mol −1 and a chemical formula of C25H30N6O2 . Its IUPAC name is N’- (3,5-dimethoxyphenyl)-N’- [3- (1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine .

Scientific Research Applications

1. Treatment of Advanced or Metastatic Urothelial Carcinoma

  • Summary of Application: Erdafitinib is a pan–fibroblast growth factor receptor (FGFR) inhibitor approved for the treatment of locally advanced or metastatic urothelial carcinoma in adults with susceptible FGFR3/2 alterations who have progression after platinum-containing chemotherapy .
  • Methods of Application: In a global phase 3 trial, patients with metastatic urothelial carcinoma with susceptible FGFR3/2 alterations who had progression after one or two previous treatments that included an anti–PD-1 or anti–PD-L1 were randomly assigned in a 1:1 ratio to receive erdafitinib or the investigator’s choice of chemotherapy (docetaxel or vinflunine) .
  • Results: The median overall survival was significantly longer with erdafitinib than with chemotherapy (12.1 months vs. 7.8 months; hazard ratio for death, 0.64; 95% confidence interval [CI], 0.47 to 0.88; P = 0.005). The median progression-free survival was also longer with erdafitinib than with chemotherapy (5.6 months vs. 2.7 months; hazard ratio for progression or death, 0.58; 95% CI, 0.44 to 0.78; P<0.001) .

2. Treatment of High-Risk Non-Muscle-Invasive Bladder Cancer

  • Summary of Application: Erdafitinib has been used in a Phase 2 THOR-2 study to treat patients with high-risk non-muscle-invasive bladder cancer (HR-NMIBC) and select fibroblast growth factor receptor (FGFR) alterations which recurred after Bacillus Calmette-Guérin (BCG) therapy .
  • Methods of Application: In the study, 73 patients were included in Cohort 1, 49 were randomized to BALVERSA® (erdafitinib) and 24 were randomized to chemotherapy .
  • Results: Erdafitinib reduced the risk of recurrence of disease or death by 72 percent compared with intravesical chemotherapy in patients with high-risk resected papillary Ta/T1 NMIBC harboring FGFR mutations or fusions with recurrence after BCG treatment and who refused or were ineligible for radical cystectomy. With a median follow-up of 13.4 months at the data cutoff, median recurrence-free survival (RFS) was not met in patients who received BALVERSA® and was 11.6 months for patients who received chemotherapy (Hazard Ratio [HR]=0.28; 95 percent Confidence Interval [CI], 0.13-0.62; nominal p=0.0008) .

5. Treatment of Advanced Solid Tumors with FGFR Alterations

  • Summary of Application: Erdafitinib is being evaluated in the Phase 2 RAGNAR study for the treatment of advanced solid tumors with prespecified FGFR alterations .
  • Methods of Application: The study included 178 patients with 32 distinct solid tumor histologies. Patients were identified by local molecular testing or central next-generation sequencing (NGS). The most common tumor types were cholangiocarcinoma, high-grade glioma, breast cancer, pancreatic cancer, and squamous non-small cell lung cancer .
  • Results: At the interim analysis data cutoff, an overall response rate (ORR) of 29.2 percent and a disease control rate (DCR) of 72.5 percent were observed for the overall tumor-agnostic patient population . Responses were observed in 14 distinct tumor types, including hard-to-treat malignancies such as salivary gland cancer, pancreatic cancer, and glioblastoma .

6. Potential Benefits in Superficial Bladder Cancer

  • Summary of Application: There is potential for erdafitinib to be beneficial in the treatment of superficial bladder cancer through localized drug delivery systems and earlier stages of the disease .
  • Methods of Application: While specific methods of application are not yet available, the idea is to use erdafitinib in a localized drug delivery system for the treatment of superficial bladder cancer .

Safety And Hazards

The most common (>20%) adverse reactions, including laboratory abnormalities, were increased phosphate, nail disorders, diarrhea, stomatitis, increased alkaline phosphatase, decreased hemoglobin, increased alanine aminotransferase, increased aspartate aminotransferase, decreased sodium, increased creatinine, dry mouth, decreased phosphate, palmar-plantar erythrodysesthesia syndrome, dysgeusia, fatigue, dry skin, constipation, decreased appetite, increased calcium, alopecia, dry eye, increased potassium, and decreased weight .

Future Directions

Erdafitinib therapy resulted in significantly longer overall survival than chemotherapy among patients with metastatic urothelial carcinoma and FGFR alterations after previous anti–PD-1 or anti–PD-L1 treatment . This suggests that erdafitinib could be a promising treatment option for patients with these specific genetic alterations .

properties

IUPAC Name

N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAHOMJCDNXHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027936
Record name Erdafitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Erdafitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Urothelial cancer is statistically the fourth most common kind of cancer in the world. In general, such urothelial cancers originate in the urothelium - or the transitional epithelium - a membrane that covers the renal pelvis to the ureter, the bladder, and the proximal two-thirds of the urethra. While 90 to 95% of urothelial cancers are bladder cancers and the other 5 to 10% are upper tract urothelial cancers, the bladder cancers can also be either superficial or invasive (either not having or having invaded the deeper layers of the bladder). Moreover, fibroblast growth factor receptor (FGFR) is a transmembrane protein that is expressed ubiquitously in normal tissues and is involved in various endogenous bio-physiological processes including the homeostasis of phosphate and vitamin D, cell proliferation, cell anti-apoptotic signaling, and cell migration in a variety of cell types. Concurrently, genetic mutations or changes like deregulation of FGFR pathways and FGFR aberrations such as gene amplification, point mutations, and chromosomal translocations have been implicated in the pathogenesis of urothelial cancer, including the possibility of such changes to all four FGFR genes (FGFR1, FGFR2, FGFR3, and FGFR4). Changes to the FGFR genes are consequently thought to promote cell proliferation, migration, angiogenesis, and anti-apoptosis in many cancers including urothelial cancer. Erdafitinib is subsequently an oral selective pan-FGFR kinase inhibitor that binds to and inhibits the enzymatic activity of expressed FGFR1, FGFR2, FGFR3, and FGFR4 based on in vitro data. In particular, erdafitinib demonstrates inhibition of FGFR phosphorylation and signaling as well as decreased cell viability in cell lines expressing FGFR genetic alterations, including point mutations, amplifications, and fusions. Erdafitinib demonstrated antitumor activity in FGFR-expressing cell lines and xenograft models derived from tumor types, including bladder cancer.
Record name Erdafitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Erdafitinib

CAS RN

1346242-81-6
Record name N1-(3,5-Dimethoxyphenyl)-N2-(1-methylethyl)-N1-[3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346242-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erdafitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erdafitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erdafitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERDAFITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890E37NHMV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4,320
Citations
Y Loriot, A Necchi, SH Park… - … England Journal of …, 2019 - Mass Medical Soc
… We initially randomly assigned the patients to receive erdafitinib in either an intermittent or a continuous regimen in the dose-selection phase of the study. On the basis of an interim …
Number of citations: 984 www.nejm.org
A Markham - Drugs, 2019 - Springer
… in the development of erdafitinib leading to this first approval … Erdafitinib binds to and inhibits FGFR, resulting in inhibition of … Erdafitinib was recently approved in the US for the treatment …
Number of citations: 101 link.springer.com
AO Siefker-Radtke, A Necchi, SH Park… - The Lancet …, 2022 - thelancet.com
… of erdafitinib determined in the initial part of the study. … and 101 were treated with the selected erdafitinib 8 mg/day UpT … patients treated with the selected erdafitinib regimen was 40 (40…
Number of citations: 71 www.thelancet.com
AO Siefker-Radtke, Y Loriot, S Siena… - Annals of …, 2020 - annalsofoncology.org
Background ERDA (an oral pan-FGFR inhibitor) plus CET (an immunoglobulin G4 monoclonal antibody specific for programmed death protein 1 [PD-1]) showed promising activity in the …
Number of citations: 9 www.annalsofoncology.org
K Montazeri, J Bellmunt - Expert Review of Clinical Pharmacology, 2020 - Taylor & Francis
… Recently, erdafitinib was developed … Erdafitinib is the first targeted therapy ever approved for mUC. Areas covered: This review summarizes the preclinical and clinical data on erdafitinib …
Number of citations: 77 www.tandfonline.com
L Marandino, D Raggi, P Giannatempo… - Expert review of …, 2019 - Taylor & Francis
… Areas covered: This review covers the preclinical and clinical evidence for erdafitinib, … era of precision medicine, erdafitinib approval marks a step forward in UC. Erdafitinib qualifies as a …
Number of citations: 20 www.tandfonline.com
TPS Perera, E Jovcheva, L Mevellec, J Vialard… - Molecular cancer …, 2017 - AACR
… JNJ-42756493 (erdafitinib) as a novel, highly potent and selective, small-molecule inhibitor of FGFR1-4. This study demonstrates functional selectivity of erdafitinib in tumor models with …
Number of citations: 263 aacrjournals.org
A D'Angelo, S Bagby, IC Galli, C Bortoletti… - Expert Review of …, 2020 - Taylor & Francis
… a slight fall in PTH and slight rise in vitamin D at 5 mg and 2 mg Erdafitinib doses, respectively [Citation34]. Erdafitinib is rapidly absorbed with a median Tmax of 2.5 hours and a half-life …
Number of citations: 14 www.tandfonline.com
R Bahleda, A Italiano, C Hierro, A Mita, A Cervantes… - Clinical cancer …, 2019 - AACR
… I study of erdafitinib was conducted to characterize erdafitinib … pharmacodynamic marker for erdafitinib, and phosphate … responsive tumor types to erdafitinib. The clinical observations …
Number of citations: 195 aacrjournals.org
IA Mayer, BB Haley, VG Abramson, A Brufsky, B Rexer… - Cancer Research, 2021 - AACR
… erdafitinib when added to fulvestrant/palbociclib resulted in marked PDX regressions, we initiated a phase Ib trial combining erdafitinib … / schedule) and oral erdafitinib, tested in 4 doses …
Number of citations: 16 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.